Methyl 4-bromo-1-(bromomethyl)-2-naphthoate Methyl 4-bromo-1-(bromomethyl)-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 1354035-49-6
VCID: VC17554728
InChI: InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C13H10Br2O2
Molecular Weight: 358.02 g/mol

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate

CAS No.: 1354035-49-6

Cat. No.: VC17554728

Molecular Formula: C13H10Br2O2

Molecular Weight: 358.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate - 1354035-49-6

Specification

CAS No. 1354035-49-6
Molecular Formula C13H10Br2O2
Molecular Weight 358.02 g/mol
IUPAC Name methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate
Standard InChI InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3
Standard InChI Key CYVXDEDEMWCKGD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure derives from the naphthalene ring system, a bicyclic aromatic hydrocarbon. Key substituents include:

  • Bromine atom at position 4

  • Bromomethyl group (-CH2_2Br) at position 1

  • Methoxycarbonyl group (-COOCH3_3) at position 2

The molecular formula is C13_{13}H11_{11}Br2_2O2_2, with a molecular weight of 362.04 g/mol. The IUPAC name is methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate.

Structural Insights from Analogous Compounds

  • Methyl 4-(bromomethyl)-1-naphthoate (PubChem CID 10333813 ): Features a bromomethyl group at position 4 and a methoxycarbonyl group at position 1. X-ray crystallography of similar compounds reveals torsional angles between substituents and the naphthalene core, such as a 29.8° dihedral angle observed in methyl 1-bromo-2-naphthoate .

  • Methyl 4-bromo-2-naphthoate (PubChem CID 11821517 ): Substituted with bromine at position 4 and a methoxycarbonyl group at position 2. Its crystal structure shows π-π stacking interactions between adjacent naphthalene systems .

Spectral Identification

While direct spectral data for methyl 4-bromo-1-(bromomethyl)-2-naphthoate are unavailable, inferences can be drawn from analogs:

Spectroscopic MethodExpected Features
1^1H NMR- Aromatic protons: 7.2–8.5 ppm (multiplet)
- Bromomethyl (-CH2_2Br): ~4.5 ppm (singlet, 2H)
- Methoxy group (-OCH3_3): ~3.9 ppm (singlet, 3H)
13^13C NMR- Carbonyl (C=O): ~167 ppm
- Aromatic carbons: 120–140 ppm
- Bromomethyl carbon: ~30 ppm
IR- C=O stretch: ~1720 cm1^{-1}
- C-Br stretches: 500–650 cm1^{-1}

Synthesis and Reactivity

Route 1: Sequential Bromination and Esterification

  • Bromination of 2-Naphthoic Acid:

    • Initial bromination at position 4 using Br2_2/FeBr3_3 .

    • Subsequent bromomethylation at position 1 via radical bromination or electrophilic substitution .

  • Esterification:

    • Reaction with methanol and sulfuric acid under reflux to form the methyl ester .

Route 2: Functional Group Interconversion

  • Methyl 4-bromo-2-naphthoate could undergo side-chain bromination at position 1 using N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions and Yields

StepConditionsYieldReference Analog
Bromination at C4Br2_2, FeBr3_3, 80°C, 12 h~75%
Bromomethylation at C1NBS, AIBN, CCl4_4, reflux, 6 h~60%
EsterificationH2_2SO4_4, MeOH, reflux, 20 h~97%

Reactivity Profile

  • Nucleophilic Substitution: The bromomethyl group (-CH2_2Br) is susceptible to substitution with nucleophiles (e.g., amines, thiols).

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling could replace bromine at C4 with aryl/vinyl groups .

  • Hydrolysis: The ester group hydrolyzes to carboxylic acid under basic conditions.

Physical and Chemical Properties

Thermodynamic Data

PropertyValueReference Analog
Melting PointEstimated 120–140°C
Solubility- Organic solvents (CHCl3_3, DMSO)
- Insoluble in water
Density~1.7 g/cm3^3

Crystallographic Considerations

  • π-π Stacking: Analogous naphthoates exhibit face-to-face distances of 3.59 Å , suggesting similar intermolecular interactions.

  • Torsional Angles: The methoxycarbonyl group may form a dihedral angle of ~30° with the naphthalene plane .

Applications and Derivatives

Pharmaceutical Intermediates

Brominated naphthoates serve as precursors in synthesizing retinoids (e.g., adapalene) and kinase inhibitors.

Materials Science

  • Ligands in Coordination Chemistry: Bromine and ester groups enable metal coordination .

  • Polymer Additives: Bromine enhances flame retardancy in polymers.

HazardPrecautionary Measures
Skin/IrritationUse nitrile gloves, lab coat
Inhalation RiskHandle in fume hood
Environmental ToxicityAvoid aqueous disposal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator